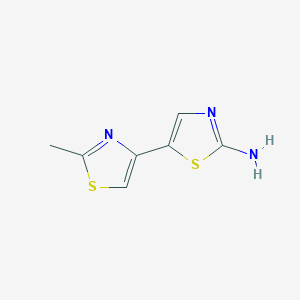
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
描述
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features two thiazole rings Thiazoles are five-membered rings containing both sulfur and nitrogen atoms
作用机制
Target of Action
The primary target of 5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine is the metabotropic glutamate subtype 5 (mGlu5) receptor . This receptor plays a crucial role in the central nervous system (CNS), modulating synaptic activity and neurotransmission .
Mode of Action
This compound acts as a non-competitive antagonist at the mGlu5 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, inhibiting the receptor’s function .
Biochemical Pathways
By antagonizing the mGlu5 receptor, this compound can influence various biochemical pathways. The mGlu5 receptor is involved in the regulation of multiple CNS disorders, including anxiety and schizophrenia . Therefore, its antagonism can potentially alter the course of these disorders .
Pharmacokinetics
It is known to be orally active , suggesting good absorption and bioavailability.
Result of Action
The antagonism of the mGlu5 receptor by this compound results in a decrease in receptor activity, leading to changes at the molecular and cellular levels . This can result in anxiolytic (anti-anxiety) effects .
生化分析
Biochemical Properties
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with metabotropic glutamate receptors (mGluR5), which are involved in various neurological processes . The interaction between this compound and mGluR5 can modulate receptor activity, influencing downstream signaling pathways and cellular responses.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of mGluR5, leading to changes in calcium signaling and neurotransmitter release . Additionally, this compound has been shown to affect the expression of genes involved in synaptic plasticity and neuronal function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. This compound acts as an antagonist of mGluR5, inhibiting receptor activation and subsequent signaling cascades . The inhibition of mGluR5 by this compound can lead to reduced calcium influx and altered neurotransmitter release, impacting various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including persistent modulation of mGluR5 activity and associated signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to enhance cognitive performance and neuronal firing in aging rhesus monkeys, while higher doses can suppress neuronal activity . Additionally, high doses of this compound may lead to adverse effects, such as reduced motor coordination and increased anxiety-like behaviors .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic processes that include oxidation, reduction, and conjugation reactions . These metabolic pathways can influence the bioavailability and activity of this compound, affecting its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes and accumulate in various tissues, including the brain . The distribution of this compound is influenced by its lipophilicity and affinity for transport proteins, which can affect its localization and concentration within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, through post-translational modifications and targeting signals . The localization of this compound within subcellular organelles can influence its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring through cyclization reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, 2-methyl-1,3-thiazole can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions .
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反应分析
Types of Reactions
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole rings .
科学研究应用
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Thiazole derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other materials
相似化合物的比较
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar chemical properties.
4-Methylthiazole: Another thiazole derivative with a methyl group at a different position.
Thiazole: The parent compound of the thiazole family, lacking additional substituents.
Uniqueness
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine is unique due to the presence of two thiazole rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its ability to interact with multiple targets and undergo diverse chemical reactions .
属性
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-4-10-5(3-11-4)6-2-9-7(8)12-6/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQDQHMWVCPVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


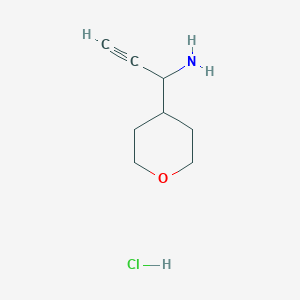
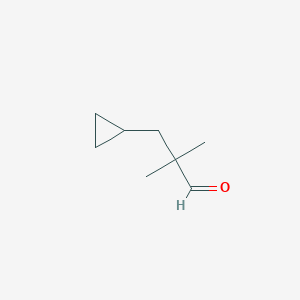
![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)
![2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride](/img/structure/B1435881.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)
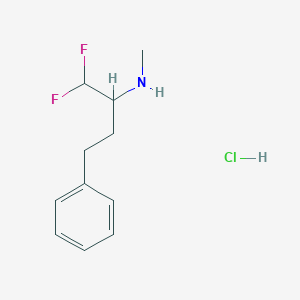
![1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1435885.png)
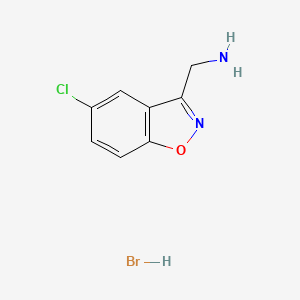
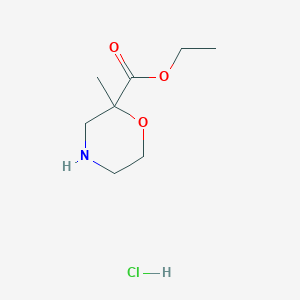
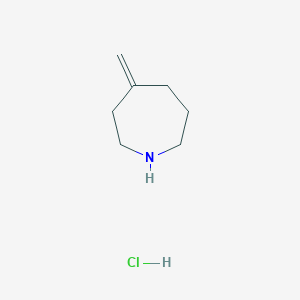
![2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435892.png)
![8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1435893.png)
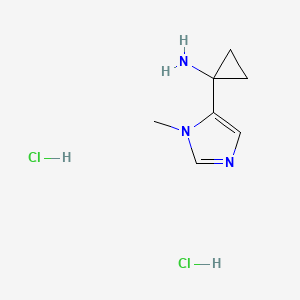
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435899.png)
